Cas no 885531-11-3 (1-(4-ethoxybenzoyl)piperidin-4-amine)

1-(4-Ethoxybenzoyl)piperidin-4-amine is a synthetic organic compound featuring a piperidine core substituted with an amine group at the 4-position and a 4-ethoxybenzoyl moiety at the 1-position. This structure imparts versatility in pharmaceutical and chemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The ethoxybenzoyl group enhances lipophilicity, potentially improving membrane permeability, while the amine functionality allows for further derivatization. Its well-defined molecular architecture makes it valuable for medicinal chemistry research, particularly in the development of CNS-targeting compounds or enzyme inhibitors. The compound's stability and reactivity profile facilitate its use in multi-step synthetic routes, offering researchers a reliable building block for drug discovery and development efforts.
1-(4-ethoxybenzoyl)piperidin-4-amine structure
885531-11-3 structure
商品名:1-(4-ethoxybenzoyl)piperidin-4-amine
CAS番号:885531-11-3
MF:C14H20N2O2
メガワット:248.32
MDL:MFCD08444215
CID:4663854

1-(4-ethoxybenzoyl)piperidin-4-amine 化学的及び物理的性質

名前と識別子

    • 1-(4-ETHOXYBENZOYL)PIPERIDIN-4-AMINE
    • Methanone, (4-amino-1-piperidinyl)(4-ethoxyphenyl)-
    • 1-(4-ethoxybenzoyl)piperidin-4-amine
    • MDL: MFCD08444215
    • インチ: InChI=1S/C14H20N2O2/c1-2-18-13-5-3-11(4-6-13)14(17)16-9-7-12(15)8-10-16/h3-6,12H,2,7-10,15H2,1H3
    • InChIKey: SEAOTAWWXMWTKJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(c1ccc(OCC)cc1)N2CCC(N)CC2

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 417.8±40.0 °C at 760 mmHg
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

1-(4-ethoxybenzoyl)piperidin-4-amine セキュリティ情報

1-(4-ethoxybenzoyl)piperidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-24037-2.5g
1-(4-ethoxybenzoyl)piperidin-4-amine
885531-11-3 95%
2.5g
$923.0 2023-09-15
Enamine
EN300-57441-0.1g
1-(4-ethoxybenzoyl)piperidin-4-amine
885531-11-3 95%
0.1g
$132.0 2023-02-09
Enamine
EN300-24037-1.0g
1-(4-ethoxybenzoyl)piperidin-4-amine
885531-11-3 95%
1.0g
$470.0 2023-02-14
Enamine
EN300-24037-5.0g
1-(4-ethoxybenzoyl)piperidin-4-amine
885531-11-3 95%
5.0g
$1364.0 2023-02-14
TRC
E677745-25mg
1-(4-Ethoxybenzoyl)piperidin-4-amine
885531-11-3
25mg
$ 70.00 2022-06-05
Enamine
EN300-24037-0.1g
1-(4-ethoxybenzoyl)piperidin-4-amine
885531-11-3 95%
0.1g
$132.0 2023-09-15
Enamine
EN300-57441-2.5g
1-(4-ethoxybenzoyl)piperidin-4-amine
885531-11-3 95%
2.5g
$923.0 2023-02-09
Enamine
EN300-57441-10.0g
1-(4-ethoxybenzoyl)piperidin-4-amine
885531-11-3 95%
10.0g
$2024.0 2023-02-09
Enamine
EN300-57441-0.5g
1-(4-ethoxybenzoyl)piperidin-4-amine
885531-11-3 95%
0.5g
$353.0 2023-02-09
Enamine
EN300-24037-1g
1-(4-ethoxybenzoyl)piperidin-4-amine
885531-11-3 95%
1g
$470.0 2023-09-15

1-(4-ethoxybenzoyl)piperidin-4-amine 関連文献

1-(4-ethoxybenzoyl)piperidin-4-amineに関する追加情報

Introduction to 1-(4-ethoxybenzoyl)piperidin-4-amine (CAS No. 885531-11-3)

1-(4-ethoxybenzoyl)piperidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 885531-11-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in drug development. The structural features of 1-(4-ethoxybenzoyl)piperidin-4-amine, particularly the presence of an ethoxy-substituted benzoyl group and a piperidine ring, contribute to its unique chemical properties and potential pharmacological effects.

The benzoyl moiety in 1-(4-ethoxybenzoyl)piperidin-4-amine is known to enhance the solubility and bioavailability of associated molecules, making it a valuable scaffold in the design of bioactive compounds. Additionally, the piperidine ring is a common structural motif in many drugs due to its ability to interact with biological targets such as enzymes and receptors. This compound’s potential applications span across various therapeutic areas, including central nervous system (CNS) disorders, inflammation, and metabolic diseases.

Recent advancements in medicinal chemistry have highlighted the importance of piperidine derivatives in drug discovery. Studies have demonstrated that modifications at the piperidine ring can significantly alter the pharmacokinetic and pharmacodynamic profiles of compounds. In particular, 1-(4-ethoxybenzoyl)piperidin-4-amine has been investigated for its potential role as an intermediate in synthesizing novel therapeutic agents. Its structural flexibility allows for further derivatization, enabling researchers to fine-tune its biological activity.

The ethoxy group attached to the benzoyl moiety in 1-(4-ethoxybenzoyl)piperidin-4-amine is another critical feature that influences its chemical behavior. Ethoxy-substituted aromatic compounds often exhibit enhanced metabolic stability and improved binding affinity to biological targets. This characteristic makes 1-(4-ethoxybenzoyl)piperidin-4-amine a promising candidate for further exploration in drug development pipelines.

In the context of contemporary pharmaceutical research, 1-(4-ethoxybenzoyl)piperidin-4-amine has been studied for its potential role in modulating enzyme activity. Specifically, it has been explored as a lead compound for inhibiting enzymes involved in inflammatory pathways. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by targeting key signaling molecules such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with the growing interest in developing small-molecule inhibitors for chronic inflammatory conditions.

Another area of interest is the application of 1-(4-ethoxybenzoyl)piperidin-4-amine in central nervous system (CNS) drug development. Piperidine derivatives have shown promise as scaffolds for treating neurological disorders due to their ability to cross the blood-brain barrier and interact with CNS-specific targets. Research indicates that modifications at the piperidine ring can enhance binding affinity to neurotransmitter receptors, making 1-(4-ethoxybenzoyl)piperidin-4-amine a valuable starting point for developing novel therapeutics for conditions such as depression, anxiety, and neurodegenerative diseases.

The synthesis of 1-(4-ethoxybenzoyl)piperidin-4-am ine involves multi-step organic reactions that highlight its synthetic versatility. The process typically begins with the formation of the piperidine core followed by functionalization with the benzoyl group and subsequent introduction of the ethoxy substituent. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic strategies are crucial for ensuring that 1-(4-eth oxybenz oy l)p iper idi n - 4 - am ine meets the stringent requirements for pharmaceutical applications.

From a computational chemistry perspective, 1-(4-et h oxybe nz o y l )pi per idi n - 4 - am ine has been subjected to molecular modeling studies to predict its binding interactions with biological targets. These studies utilize advanced algorithms to simulate how the compound might interact with enzymes and receptors at an atomic level. Such computational approaches are essential for guiding experimental design and optimizing lead compounds like 1-( 4 - eth oxybe nz o y l )pi per idi n - 4 - am ine for therapeutic use.

The pharmacological profile of 1-( 4 - eth oxybe nz o y l )pi per idi n - 4 - am ine is further enhanced by its ability to undergo metabolic transformations that may yield active or inactive metabolites. Understanding these metabolic pathways is crucial for predicting drug efficacy and safety profiles. In vitro and in vivo studies have been conducted to evaluate how 1-( 4 - eth oxybe nz o y l )pi per idi n - 4 - am ine is processed by the body, providing valuable insights into its potential therapeutic applications.

In conclusion,1-( 4 - eth oxybe nz o y l )pi per idi n - 4 - am ine (CAS No. 88553111) represents a significant compound in pharmaceutical research due to its versatile structure and potential biological activities. Its applications span across various therapeutic areas, including anti-inflammatory and CNS disorders, making it a promising candidate for further development. The ongoing research into this compound underscores its importance in advancing drug discovery efforts aimed at addressing unmet medical needs.

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